N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine
Overview
Description
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine is a complex organic compound that features a pyrrolidinone ring, a phenyl group, and a sulfonylmethionine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with methionine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the pyrrolidinone ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-beta-alanine
- N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-propylamine
- N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-acetohydrazide
Uniqueness
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine is unique due to the presence of the methionine moiety, which imparts distinct biochemical properties. The combination of the sulfonyl group and the methionine side chain enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-methylsulfanyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c1-23-10-8-13(15(19)20)16-24(21,22)12-6-4-11(5-7-12)17-9-2-3-14(17)18/h4-7,13,16H,2-3,8-10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUWDCSMCZDWEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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